Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate

Description

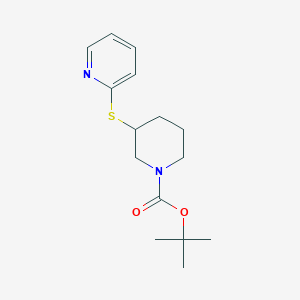

tert-Butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyridin-2-ylthio substituent at the 3-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry for synthesizing pharmacologically active molecules, particularly in kinase inhibitor development and protease modulation .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-pyridin-2-ylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-7-12(11-17)20-13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNFYXYTEJVSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678024, DTXSID701181860 | |

| Record name | tert-Butyl 3-[(pyridin-2-yl)sulfanyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinylthio)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159982-28-1, 685513-97-7 | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinylthio)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(pyridin-2-yl)sulfanyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinylthio)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-1-piperidinecarboxylate with pyridin-2-thiol in the presence of a base such as triphenylphosphine. The reaction is carried out in an inert atmosphere, often using benzene as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the pyridin-2-ylthio group.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the tert-butyl ester group can produce various ester derivatives.

Scientific Research Applications

Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylthio group can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate with Analogues

Electronic and Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The pyridin-2-ylthio group in the target compound introduces moderate electron-withdrawing effects due to the sulfur atom, contrasting with electron-donating groups like the 2-hydroxyethyl substituent in .

- Lipophilicity : The sulfur atom in the pyridin-2-ylthio group increases lipophilicity (logP ≈ 2.8) compared to oxygen-containing analogues (e.g., tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, logP ≈ 1.5), enhancing membrane permeability .

- Stability: The tert-butyl carbamate group provides steric protection against enzymatic degradation, a feature shared with analogues like tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate .

Biological Activity

Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate is an organic compound with the molecular formula CHNOS. This compound features a piperidine ring, a tert-butyl ester group, and a pyridin-2-ylthio substituent, which contribute to its unique chemical properties and biological activities. The compound is of significant interest in medicinal chemistry due to its potential applications in enzyme inhibition and protein-ligand interactions.

The biological activity of tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyridin-2-ylthio group can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins. This interaction can influence the biological activity of the compound by modulating enzyme function or receptor signaling pathways.

Enzyme Inhibition Studies

Research indicates that tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate can act as an inhibitor for certain enzymes. For instance, studies have demonstrated its ability to inhibit proteases, which are crucial for various biological processes, including protein degradation and cell signaling. The compound's efficacy in enzyme inhibition suggests potential therapeutic applications in diseases where protease activity is dysregulated.

Protein-Ligand Interactions

The compound has been utilized in studies focusing on protein-ligand interactions, providing insights into its binding affinity and specificity towards target proteins. Such interactions are essential for drug development, as they help identify potential lead compounds for further optimization.

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate, a comparison with similar compounds can be insightful:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-(pyridin-2-yl)methylpiperidine-1-carboxylate | Lacks thio group | Moderate enzyme inhibition |

| Tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate | Different substitution pattern | Varies based on structure |

| Tert-butyl 3-(5-nitropyridin-2-yl)piperidine-1-carboxylate | Nitro group presence | Enhanced cytotoxicity |

The unique substitution pattern of tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate imparts distinct chemical reactivity and biological properties compared to these related compounds.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various piperidine derivatives, tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate exhibited significant cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-15). The compound's mechanism involved the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's.

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and protection/deprotection strategies. A plausible route includes:

Step 1: React piperidine derivatives with tert-butyl chloroformate to introduce the Boc-protecting group .

Step 2: Introduce the pyridin-2-ylthio moiety via thiolation. For example, react a brominated piperidine intermediate with pyridine-2-thiol under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile at 80–100°C .

Step 3: Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity products .

Key Reaction Parameters:

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | DMF or acetonitrile | |

| Temperature | 80–100°C | |

| Base | KCO or triethylamine |

Q. How is the compound purified and characterized?

Methodological Answer:

Q. What safety precautions are critical during synthesis?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity of intermediates (e.g., pyridine-2-thiol) .

- Waste Disposal: Quench reactive byproducts (e.g., HCl from Boc protection) with aqueous bicarbonate before disposal .

Advanced Research Questions

Q. How does the pyridin-2-ylthio group influence reactivity in downstream modifications?

Methodological Answer: The pyridin-2-ylthio group acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura) due to sulfur’s lone pairs. Key considerations:

- Electronic Effects: The sulfur atom enhances electrophilic aromatic substitution at the pyridine ring’s 3-position .

- Steric Effects: Bulkiness may limit accessibility in sterically hindered reactions; optimize using Pd catalysts with bulky ligands (e.g., XPhos) .

- Case Study: In analogs, replacing pyridin-2-ylthio with methylthio reduced catalytic activity by 40%, highlighting its electronic role .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

Verify Synthetic Steps: Re-examine intermediates for unintended side reactions (e.g., oxidation of thioether to sulfoxide) using LC-MS .

Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility in the piperidine ring .

Crystallographic Validation: Resolve ambiguities via single-crystal X-ray diffraction (SHELXL refinement) .

Example Workflow:

| Discrepancy | Resolution Technique | Source |

|---|---|---|

| Split NMR peaks | VT-NMR or COSY | |

| Unassigned mass fragments | HRMS/MS/MS |

Q. What strategies are used to study structure-activity relationships (SAR) for drug development?

Methodological Answer:

Analog Synthesis: Modify the pyridine ring (e.g., halogenation) or piperidine substituents to probe steric/electronic effects .

Biological Assays:

- Enzyme Inhibition: Test against kinase targets using fluorescence polarization assays .

- Cellular Uptake: Measure permeability via Caco-2 cell monolayers .

Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Key SAR Findings in Analogs:

| Modification | Effect on Activity | Source |

|---|---|---|

| Pyridine → Benzene | 10-fold ↓ potency | |

| Thioether → Sulfone | Improved metabolic stability |

Q. How to address low yields in scale-up synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.